(Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-chlorobutanoate
Description
“(Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-chlorobutanoate” is a synthetic organic compound featuring a benzofuran core modified with a 2,4-dimethoxybenzylidene group at position 2 and a 4-chlorobutanoate ester at position 5. The Z-configuration of the benzylidene double bond is critical for its stereochemical orientation, which may influence biological activity or material properties.
Properties
IUPAC Name |
[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-chlorobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClO6/c1-25-14-6-5-13(17(11-14)26-2)10-19-21(24)16-8-7-15(12-18(16)28-19)27-20(23)4-3-9-22/h5-8,10-12H,3-4,9H2,1-2H3/b19-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKAKZNQHYLBOG-GRSHGNNSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)CCCCl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)CCCCl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-chlorobutanoate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. Its unique structural features, including a benzofuran moiety and methoxy substitutions, suggest diverse biological activities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H17ClO6, with a molecular weight of approximately 372.79 g/mol. The structure is characterized by:
- Benzofuran moiety : Enhances biological interactions.
- Methoxy groups : Positioned at the 2 and 4 locations on the benzylidene ring, increasing electron donation and reactivity.
Antioxidant Properties
Research indicates that compounds with aromatic structures can exhibit significant antioxidant activity. The presence of methoxy groups in this compound may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that similar compounds showed substantial free radical scavenging activity, suggesting potential applications in preventing oxidative damage in cells.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structures have been reported to inhibit the growth of various pathogens such as bacteria and fungi. For instance, derivatives of benzofuran have shown efficacy against Staphylococcus aureus and Escherichia coli .
The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways leading to its observed effects. Detailed studies on binding affinity and selectivity are essential for understanding its mechanism of action.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to (Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran:
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared with structurally analogous molecules, such as “(2Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate” (CAS 929372-76-9) . Key differences and implications are outlined below:
Structural Differences:
Substituent Positions on the Benzylidene Group :
- Target Compound : 2,4-Dimethoxy substitution on the benzylidene ring.
- Analog (CAS 929372-76-9) : 2,3-Dimethoxy substitution.
- Implications : The 2,4-dimethoxy arrangement may enhance resonance stabilization compared to 2,3-substitution, altering electronic distribution and steric interactions.
Ester Group: Target Compound: 4-Chlorobutanoate (aliphatic ester with a terminal chlorine). Analog: 4-Chlorobenzenesulfonate (aromatic sulfonate ester).
Data Table: Comparison of Key Properties
Research Findings and Hypothetical Analysis
Biological Activity: The chlorobutanoate chain may confer greater lipophilicity, enhancing cellular uptake in biological systems. In contrast, the sulfonate analog’s polarity could limit membrane penetration but improve solubility in physiological environments.
Synthetic Challenges :
- The Z-configuration in both compounds necessitates precise stereochemical control during synthesis, likely achieved via methods such as Wittig reactions or catalytic asymmetric synthesis.
Q & A
Basic: How can researchers optimize the synthesis of the Z-isomer during the formation of (Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-chlorobutanoate?
Methodological Answer:
The Z-isomer selectivity can be enhanced by controlling reaction conditions such as temperature, solvent polarity, and catalyst choice. For example, using polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C may favor kinetic control of the Z-configuration due to steric hindrance stabilization . Monitoring reaction progress via HPLC or TLC with chiral columns can help identify isomer ratios. Additionally, employing bulky base catalysts (e.g., DBU) may reduce E-isomer formation by disfavoring planar transition states.
Basic: What spectroscopic techniques are most effective for confirming the Z-configuration and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: Analyze the coupling constants () of the benzylidene protons in H NMR; Z-isomers typically exhibit values < 12 Hz due to restricted rotation, whereas E-isomers show higher values .
- X-ray Crystallography: Single-crystal diffraction provides definitive structural confirmation, as seen in analogous benzofuran derivatives (e.g., ethyl (Z)-2-(4-chlorobenzylidene)-3-oxobutanoate) .
- IR Spectroscopy: Characteristic C=O stretches (1670–1750 cm) and C-O-C vibrations (1200–1300 cm) validate ester and benzofuran functionalities .
Advanced: How can researchers resolve contradictions in reported solubility data for this compound across different solvents?
Methodological Answer:
Discrepancies may arise from polymorphic forms or residual impurities. Systematic re-evaluation under standardized conditions (e.g., USP dissolution apparatus) is recommended.
Purification: Recrystallize the compound using mixed solvents (e.g., ethyl acetate/hexane) to isolate pure polymorphs .
Thermodynamic Analysis: Perform differential scanning calorimetry (DSC) to detect polymorph transitions affecting solubility .
Computational Modeling: Use COSMO-RS simulations to predict solubility parameters and compare with experimental data .
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?
Methodological Answer:
The 4-chlorobutanoate ester’s reactivity is influenced by electronic and steric factors:
- Electronic Effects: The electron-withdrawing chlorine atom increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack.
- Steric Effects: The bulky benzylidene group may hinder access to the carbonyl, requiring catalysts like DMAP to lower activation energy .
- Kinetic Studies: Monitor reaction rates via F NMR (if fluorine tags are used) or conduct Hammett plots to correlate substituent effects with reactivity .
Basic: What are the recommended storage conditions to prevent degradation of this compound?
Methodological Answer:
- Storage Temperature: Keep at –20°C in amber vials to minimize photodegradation .
- Humidity Control: Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the ester group .
- Inert Atmosphere: Store under argon or nitrogen to prevent oxidation of the benzylidene moiety .
Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound’s potential bioactivity?
Methodological Answer:
Analog Synthesis: Modify substituents (e.g., replace 4-chlorobutanoate with sulfonate esters) and compare bioactivity .
Computational Docking: Use AutoDock Vina to predict binding affinities with target proteins (e.g., cyclooxygenase-2) .
In Vitro Assays: Test cytotoxicity (MTT assay) and enzyme inhibition (fluorescence-based kinetics) to correlate structural features with activity .
Advanced: What strategies mitigate byproduct formation during the benzylidene condensation step?
Methodological Answer:
- Reagent Stoichiometry: Use a 1.2:1 molar ratio of 2,4-dimethoxybenzaldehyde to benzofuran precursor to drive the equilibrium toward the desired product .
- Acid Catalysis: Employ p-toluenesulfonic acid (PTSA) at 0.5 mol% to accelerate imine formation while minimizing side reactions .
- In Situ Monitoring: Utilize FT-IR to track aldehyde consumption (C=O peak at ~1700 cm) and adjust reaction time dynamically .
Basic: How should researchers handle and dispose of this compound safely in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods during synthesis to prevent inhalation of vapors .
- Waste Disposal: Neutralize waste with 10% sodium bicarbonate before disposal in halogenated waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
